Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester
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Overview
Description
Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bromophenyl group attached to the alanine backbone, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester typically involves the bromination of a precursor compound followed by esterification. One common method is the bromination of a methyl-substituted phenylalanine derivative using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The brominated product is then subjected to esterification using ethanol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted alanine derivatives, brominated ketones, and reduced phenylalanine derivatives.
Scientific Research Applications
Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group facilitates the compound’s entry into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Alanine, 3-(M-chlorophenyl)-2-methyl, ethyl ester
- Alanine, 3-(M-fluorophenyl)-2-methyl, ethyl ester
- Alanine, 3-(M-iodophenyl)-2-methyl, ethyl ester
Uniqueness
Alanine, 3-(M-bromophenyl)-2-methyl, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(3-bromophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
ZKLJWDPOPPWCBB-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=CC=C1)Br)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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